5'-O-Benzoyl-2,3'-anhydrothymidine-d3
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Overview
Description
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is a deuterated derivative of 5’-O-Benzoyl-2,3’-anhydrothymidine. This compound is primarily used in biochemical and proteomics research. It has a molecular formula of C17H13D3N2O5 and a molecular weight of 331.34 g/mol . The compound is known for its applications in the preparation of labeled anti-HIV pharmaceuticals.
Preparation Methods
The synthesis of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves several steps. One common method includes the reaction of thymidine with benzoyl chloride to form 5’-O-Benzoylthymidine. This intermediate is then treated with a dehydrating agent to form 5’-O-Benzoyl-2,3’-anhydrothymidine. The final step involves the incorporation of deuterium to obtain 5’-O-Benzoyl-2,3’-anhydrothymidine-d3. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 undergoes various chemical reactions, including nucleophilic substitution and azidation. For instance, it reacts with triethylammonium tetrazolide in dimethylformamide (DMF) at 100-120°C, following a second-order kinetic equation . Another reaction involves dimethylammonium azide in DMF-1,4-dioxane at 80-100°C, also following second-order kinetics . Common reagents used in these reactions include triethylammonium tetrazolide and dimethylammonium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an intermediate in the preparation of labeled anti-HIV pharmaceuticals. The compound’s deuterated form allows for precise tracking and analysis in proteomics research . Additionally, it has shown potential antiviral activity against herpes simplex virus types 1 and 2 .
Mechanism of Action
The mechanism of action of 5’-O-Benzoyl-2,3’-anhydrothymidine-d3 involves its interaction with nucleophiles. In the rate-determining stage of the S_N2 reaction, triethylammonium tetrazolide attacks the C3’ atom of the compound, leading to the loosening of the C3’-O2 anhydro bond . This mechanism is supported by experimental activation parameters, including ΔH ≠ 298 = 80 kJ/mol and ΔS ≠ = -116 J×mol-1×K-1 .
Comparison with Similar Compounds
5’-O-Benzoyl-2,3’-anhydrothymidine-d3 can be compared with other similar compounds, such as 5’-O-Benzoyl-2,3’-anhydrothymidine and 5’-O-Benzoyl-2,3’-anhydrothymidine-d2. While these compounds share similar structures and properties, the deuterated form (d3) offers enhanced stability and tracking capabilities in research applications . This uniqueness makes it a valuable tool in biochemical and proteomics studies.
Properties
Molecular Formula |
C17H16N2O5 |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
[(1R,9R,10R)-5-oxo-4-(trideuteriomethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13-,14-/m1/s1/i1D3 |
InChI Key |
WUQUVOAMQGVMKB-XJDKBFHOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN2[C@H]3C[C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
Origin of Product |
United States |
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